molecular formula C23H19NO3 B11402866 3-(4-methylbenzyl)-3,4-dihydro-2H,6H-benzo[3,4]chromeno[8,7-e][1,3]oxazin-6-one

3-(4-methylbenzyl)-3,4-dihydro-2H,6H-benzo[3,4]chromeno[8,7-e][1,3]oxazin-6-one

Cat. No.: B11402866
M. Wt: 357.4 g/mol
InChI Key: OYRQGJGDHVTMLQ-UHFFFAOYSA-N
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Description

3-(4-methylbenzyl)-3,4-dihydro-2H,6H-benzo[3,4]chromeno[8,7-e][1,3]oxazin-6-one is a complex organic compound that belongs to the class of heterocyclic compounds These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon

Preparation Methods

The synthesis of 3-(4-methylbenzyl)-3,4-dihydro-2H,6H-benzo[3,4]chromeno[8,7-e][1,3]oxazin-6-one can be achieved through several synthetic routes. One common method involves the palladium-catalyzed carbonylative coupling of ortho-iodophenols with cyanamide, followed by intramolecular cyclization . This method is advantageous due to its mild reaction conditions and high yield. Industrial production methods often involve similar catalytic processes, but on a larger scale, with optimizations for cost and efficiency.

Chemical Reactions Analysis

3-(4-methylbenzyl)-3,4-dihydro-2H,6H-benzo[3,4]chromeno[8,7-e][1,3]oxazin-6-one undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. Substitution reactions often involve nucleophiles like amines or thiols. The major products formed from these reactions depend on the specific conditions and reagents used, but can include various substituted derivatives of the original compound .

Mechanism of Action

The mechanism of action of 3-(4-methylbenzyl)-3,4-dihydro-2H,6H-benzo[3,4]chromeno[8,7-e][1,3]oxazin-6-one involves its interaction with specific molecular targets and pathways. In biological systems, it may interact with enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Compared to other similar compounds, 3-(4-methylbenzyl)-3,4-dihydro-2H,6H-benzo[3,4]chromeno[8,7-e][1,3]oxazin-6-one is unique due to its specific ring structure and substituents. Similar compounds include other benzoxazines and chromeno derivatives, which may have different substituents or ring structures . These differences can lead to variations in their chemical properties and applications.

Properties

Molecular Formula

C23H19NO3

Molecular Weight

357.4 g/mol

IUPAC Name

3-[(4-methylphenyl)methyl]-2,4-dihydroisochromeno[3,4-f][1,3]benzoxazin-6-one

InChI

InChI=1S/C23H19NO3/c1-15-6-8-16(9-7-15)12-24-13-20-21(26-14-24)11-10-18-17-4-2-3-5-19(17)23(25)27-22(18)20/h2-11H,12-14H2,1H3

InChI Key

OYRQGJGDHVTMLQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)CN2CC3=C(C=CC4=C3OC(=O)C5=CC=CC=C45)OC2

Origin of Product

United States

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